molecular formula C14H12FNO2 B3270065 Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl- CAS No. 521272-14-0

Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl-

Cat. No. B3270065
M. Wt: 245.25 g/mol
InChI Key: HDPUBNMJMVDMBW-UHFFFAOYSA-N
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Description

“Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl-” is a chemical compound with the molecular formula C13H10FNO . It belongs to the class of organic compounds known as n-benzylbenzamides, which are compounds containing a benzamide moiety that is N-linked to a benzyl group .


Synthesis Analysis

While specific synthesis methods for “Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl-” were not found, a related compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, was synthesized by selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This suggests that a similar method could potentially be used for the synthesis of “Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl-”.


Molecular Structure Analysis

The molecular structure of “Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl-” consists of 16 atoms and 17 bonds . The average mass of the molecule is 215.223 Da, and the monoisotopic mass is 215.074646 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl-” include an average mass of 215.223 Da and a monoisotopic mass of 215.074646 Da . Further details about its physical and chemical properties were not found in the search results.

Future Directions

While specific future directions for “Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl-” were not found in the search results, the related compound, N-(3-Amino-4-methylphenyl)benzamide, is a crucial building block of many drug candidates . This suggests that “Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl-” could potentially have similar applications in the development of new drugs.

properties

IUPAC Name

N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-9-2-7-12(13(17)8-9)14(18)16-11-5-3-10(15)4-6-11/h2-8,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPUBNMJMVDMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40414965
Record name Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40414965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl-

CAS RN

521272-14-0
Record name Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40414965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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